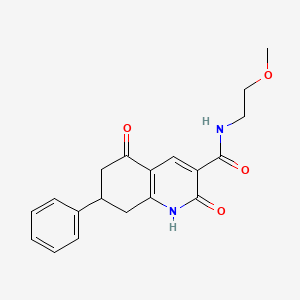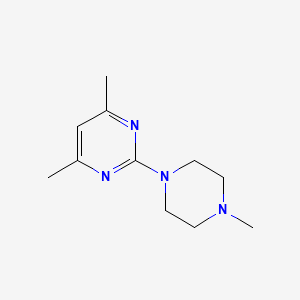![molecular formula C15H16N4O2 B11031894 3-{[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}pentane-2,4-dione](/img/structure/B11031894.png)
3-{[(2-amino-4-phenyl-1H-imidazol-1-yl)amino]methylidene}pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}-2,4-PENTANEDIONE is a complex organic compound that features an imidazole ring, a phenyl group, and a pentanedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}-2,4-PENTANEDIONE typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4-phenyl-1H-imidazole with a suitable aldehyde or ketone, followed by cyclization and further functionalization to introduce the pentanedione moiety. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high throughput. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}-2,4-PENTANEDIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}-2,4-PENTANEDIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}-2,4-PENTANEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the phenyl group and pentanedione moiety can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-1H-imidazole: Shares the imidazole and phenyl groups but lacks the pentanedione moiety.
2,4-Pentanedione: Contains the pentanedione moiety but lacks the imidazole and phenyl groups.
Benzimidazole derivatives: Similar in structure but with different substituents on the imidazole ring
Uniqueness
3-{[(2-AMINO-4-PHENYL-1H-IMIDAZOL-1-YL)AMINO]METHYLENE}-2,4-PENTANEDIONE is unique due to its combination of an imidazole ring, a phenyl group, and a pentanedione moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(Z)-3-[(E)-(2-amino-4-phenylimidazol-1-yl)iminomethyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C15H16N4O2/c1-10(20)13(11(2)21)8-17-19-9-14(18-15(19)16)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H2,16,18)/b13-10-,17-8+ |
InChI Key |
WBCTWLPZNZENPZ-DQWWXIBASA-N |
Isomeric SMILES |
C/C(=C(\C=N\N1C=C(N=C1N)C2=CC=CC=C2)/C(=O)C)/O |
Canonical SMILES |
CC(=C(C=NN1C=C(N=C1N)C2=CC=CC=C2)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11031811.png)
![2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B11031812.png)

![N-(4-{3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide](/img/structure/B11031841.png)
![2-[2-(methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid](/img/structure/B11031842.png)
![N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11031850.png)

![2-[(4,8-dimethylquinazolin-2-yl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11031852.png)
![1-[3-(1-m-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propyl]-pyrrolidin-2-one](/img/structure/B11031859.png)
![2-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B11031862.png)
![2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-propylaniline](/img/structure/B11031864.png)
![4-Amino-1-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11031868.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11031874.png)
![7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11031875.png)
